molecular formula C8H12N6 B13075809 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13075809
M. Wt: 192.22 g/mol
InChI Key: PSKZEGILYFGRLJ-UHFFFAOYSA-N
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Description

1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its combined pyrazole and triazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[2-(1-methylpyrazol-4-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C8H12N6/c1-13-5-7(4-10-13)2-3-14-6-8(9)11-12-14/h4-6H,2-3,9H2,1H3

InChI Key

PSKZEGILYFGRLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CCN2C=C(N=N2)N

Origin of Product

United States

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